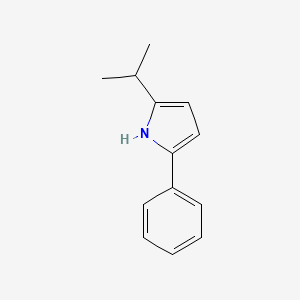

2-Isopropyl-5-phenyl-1H-pyrrole

Description

2-Isopropyl-5-phenyl-1H-pyrrole (C₁₃H₁₅N, MW 185.26 g/mol) is a substituted pyrrole derivative featuring an isopropyl group at position 2 and a phenyl group at position 5 of the aromatic ring. It is synthesized via catalytic reactions using Ir@SiCN, 1-phenylethanol, and 2-amino-3-methyl-butan-1-ol in diglyme at 120°C for 24 hours, achieving a high yield of 90% . The compound is characterized as a colorless oil, with structural confirmation via NMR and MS .

Properties

IUPAC Name |

2-phenyl-5-propan-2-yl-1H-pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-10(2)12-8-9-13(14-12)11-6-4-3-5-7-11/h3-10,14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHNHZCURHSPOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90493629 | |

| Record name | 2-Phenyl-5-(propan-2-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13713-07-0 | |

| Record name | 2-Phenyl-5-(propan-2-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-5-phenyl-1H-pyrrole can be achieved through several methods. One common approach involves the condensation of an appropriate aldehyde with an amine, followed by cyclization. For instance, the reaction between 2-isopropylbenzaldehyde and phenylhydrazine under acidic conditions can yield the desired pyrrole compound. The reaction typically requires a catalyst such as methanesulfonic acid and is carried out under reflux conditions in a solvent like methanol .

Industrial Production Methods: Industrial production of 2-Isopropyl-5-phenyl-1H-pyrrole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-5-phenyl-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed:

Oxidation: Pyrrole oxides.

Reduction: Reduced pyrrole derivatives.

Substitution: Halogenated, nitrated, and sulfonated pyrrole compounds.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

2-Isopropyl-5-phenyl-1H-pyrrole serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation, reduction, and electrophilic substitution, makes it versatile in organic synthesis. For example, it can be oxidized to form pyrrole oxides or reduced to yield derivatives with altered properties.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Reaction between 2-isopropylbenzaldehyde and phenylhydrazine under acidic conditions yields 2-Isopropyl-5-phenyl-1H-pyrrole.

- Dehydrogenative Heterocyclization : Recent advancements have introduced methods utilizing heterogeneous catalysts like carbon-supported platinum (Pt/C) for improved yields and sustainability .

Biological Applications

Pharmacological Potential

Research indicates that 2-Isopropyl-5-phenyl-1H-pyrrole exhibits significant biological activity, making it a candidate for drug development. Its interactions with specific molecular targets allow it to modulate enzyme activities:

- Anti-inflammatory Properties : Studies suggest potential applications in developing anti-inflammatory agents by inhibiting cyclooxygenase enzymes (COX) involved in inflammatory processes .

- Anticancer Activity : The compound's structural features may enhance its ability to interact with cancer cell pathways, suggesting a role in cancer therapeutics .

Case Study: COX-2 Inhibition

Recent investigations into fluorescent pyrrole-based compounds have shown that modifications of the pyrrole structure can lead to selective COX-2 inhibitors, which are crucial for treating conditions like arthritis. The optimization of these compounds highlights the medicinal chemistry potential of pyrrole derivatives .

Industrial Applications

Dyes and Pigments

In the industrial sector, 2-Isopropyl-5-phenyl-1H-pyrrole is utilized in the formulation of dyes and pigments due to its vibrant color properties. Its stability under various conditions makes it suitable for applications in coatings and plastics.

Polymer Development

Research has explored the use of this compound in developing advanced materials. For instance, functionalized carbon black derived from pyrrole compounds has been used as a reinforcing filler in elastomeric composites, leading to enhanced mechanical properties while reducing mass compared to traditional fillers .

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-phenyl-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding. Additionally, its aromatic structure allows it to interact with DNA and proteins, influencing cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrrole Derivatives

Table 1: Key Properties of 2-Isopropyl-5-phenyl-1H-pyrrole and Analogues

Substituent Effects on Reactivity and Yield

- Electron-Withdrawing vs. In contrast, the heptyl chain in 3-heptyl-1H-pyrrole () is electron-donating, which may reduce electrophilic substitution reactivity .

- Steric Effects : The isopropyl group in 2-isopropyl-5-phenyl-1H-pyrrole introduces steric hindrance, which could explain its lower molecular symmetry and oil-like state compared to the solid 3-(5-phenyl-1H-pyrrol-2-ylmethyl)-1H-indole (1c). The latter’s indole moiety enables π-π stacking, favoring crystallization .

- Synthetic Efficiency: The 90% yield of 2-isopropyl-5-phenyl-1H-pyrrole outperforms the 59% yield of 1c, likely due to the simpler starting material (2-amino-3-methyl-butan-1-ol vs. indole-containing precursors) and fewer steric challenges .

Physical and Chemical Properties

- Solubility and State : The oily nature of 2-isopropyl-5-phenyl-1H-pyrrole contrasts with the solid 1c, highlighting how bulky aromatic substituents (indole) enhance intermolecular interactions. Similarly, 5-methyl-1H-pyrrole-2-carboxaldehyde () may exhibit higher polarity due to the aldehyde group, increasing water solubility .

- Thermal Stability : The tert-butyl carbamate group in cis-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate () likely improves thermal stability compared to alkyl-substituted pyrroles, making it suitable for high-temperature applications .

Biological Activity

2-Isopropyl-5-phenyl-1H-pyrrole is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structural configuration that may contribute to its interactions with various biological targets, making it a subject of interest for research into anti-inflammatory, anticancer, and antimicrobial properties.

The biological activity of 2-Isopropyl-5-phenyl-1H-pyrrole is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by occupying active sites, thus preventing substrate binding. Its aromatic structure enables interactions with DNA and proteins, influencing cellular processes such as apoptosis and signal transduction pathways .

Biological Activities

Research indicates that 2-Isopropyl-5-phenyl-1H-pyrrole displays several biological activities:

- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cell lines through both intrinsic and extrinsic pathways. For instance, studies have reported that derivatives of pyrrole can trigger caspase activation, leading to programmed cell death in various cancer types .

- Antimicrobial Properties : There is evidence suggesting that this compound exhibits antimicrobial activity against certain bacterial strains. The structural characteristics of pyrroles often enhance their capacity to disrupt bacterial cell membranes or inhibit essential microbial enzymes .

- Anti-inflammatory Effects : Preliminary findings indicate that 2-Isopropyl-5-phenyl-1H-pyrrole may act as an inhibitor of pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases .

Research Findings and Case Studies

Several studies have explored the biological activity of 2-Isopropyl-5-phenyl-1H-pyrrole and its derivatives:

| Study | Findings | Methodology |

|---|---|---|

| Kilic-Kurt et al. (2019) | Reported significant cytotoxic effects against HeLa and MCF-7 cell lines with GI50 values in the nanomolar range | In vitro assays on cancer cell lines |

| Lee et al. (2020) | Synthesized pyrrole derivatives showing selective antiproliferative activity against various cancer cell lines | Screening for antiproliferative effects |

| Zhang et al. (2019) | Isolated compounds demonstrating antibacterial activity against MRSA and E. coli | Antimicrobial susceptibility testing |

Comparison with Similar Compounds

The biological activity of 2-Isopropyl-5-phenyl-1H-pyrrole can be contrasted with other pyrrole derivatives:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-Phenyl-1H-pyrrole | Lacks isopropyl group | Reduced reactivity and biological effects |

| 2-Isopropyl-1H-pyrrole | Lacks phenyl group | Different pharmacological profile |

| 5-Phenyl-1H-pyrrole | Similar structure without isopropyl group | Variations in chemical behavior |

The presence of both isopropyl and phenyl groups in 2-Isopropyl-5-phenyl-1H-pyrrole confers distinct steric and electronic properties, enhancing its biological activity compared to structurally similar compounds .

Q & A

Q. What are the established synthetic routes for 2-Isopropyl-5-phenyl-1H-pyrrole, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via the Paal-Knorr pyrrole synthesis or cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl group introduction). For example, a modified Paal-Knorr approach involves reacting γ-diketones with ammonium acetate under acidic conditions. Intermediates are characterized using 1H/13C NMR to confirm regioselectivity, FTIR for functional group analysis (e.g., N-H stretching at ~3400 cm⁻¹), and mass spectrometry (EI or ESI-MS) for molecular ion validation. Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for confirming the structure of 2-Isopropyl-5-phenyl-1H-pyrrole?

- Methodological Answer :

- 1H NMR : Signals for pyrrolic protons (δ 6.2–6.8 ppm), isopropyl groups (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH), and phenyl protons (δ 7.2–7.6 ppm).

- 13C NMR : Peaks for pyrrole carbons (δ 105–125 ppm), quaternary carbons in the phenyl group (δ 140–145 ppm), and isopropyl carbons (δ 20–25 ppm for CH₃, δ 30–35 ppm for CH).

- HRMS : Exact mass matching the molecular formula (C₁₃H₁₅N, [M+H]⁺ = 186.1283).

Cross-referencing with databases like PubChem ensures accuracy .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data when refining the structure using SHELX?

- Methodological Answer : Discrepancies in SHELX refinement (e.g., poor R-factors or electron density mismatches) may arise from disordered solvent molecules or twinning. Strategies include:

Q. What experimental design considerations are critical when optimizing reaction conditions for high-yield synthesis?

- Methodological Answer : A Design of Experiments (DoE) approach systematically tests variables:

- Catalysts : Pd(PPh₃)₄ vs. NiCl₂(dppe) for cross-coupling efficiency.

- Solvents : Polar aprotic (DMF, DMSO) vs. ethers (THF) for solubility.

- Temperature : 80–120°C for thermal acceleration without decomposition.

Yields are quantified via GC-MS or HPLC, with purity assessed by melting point analysis and elemental composition .

Q. How does tautomerism in 2-Isopropyl-5-phenyl-1H-pyrrole affect NMR interpretation, and what methods resolve this?

- Methodological Answer : Tautomerism between 1H-pyrrole and 3H-pyrrole forms causes signal splitting in NMR. Solutions include:

- Variable-temperature NMR : Cooling to −40°C slows tautomer interconversion, simplifying spectra.

- Computational modeling (DFT) : Predicts dominant tautomers based on Gibbs free energy (e.g., Gaussian09 with B3LYP/6-31G* basis set).

- 2D NMR (COSY, NOESY) : Correlates proton environments to distinguish tautomers .

Q. What strategies validate the electronic properties of 2-Isopropyl-5-phenyl-1H-pyrrole for applications in molecular electronics?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Measures HOMO/LUMO levels (e.g., in anhydrous CH₃CN with 0.1 M TBAPF₆).

- UV-Vis Spectroscopy : Identifies π→π* transitions (λmax ~250–300 nm) and charge-transfer interactions.

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals and band gaps (e.g., using VASP or ORCA).

These methods align with studies on analogous pyrrole derivatives in organic semiconductors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.